
Carbamimidic bromide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamimidic bromide hydrobromide is a chemical compound with the molecular formula CH₄Br₂N₂. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is typically handled under inert atmosphere conditions and stored at room temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamimidic bromide hydrobromide can be synthesized through the reaction of carbamimidic chloride with hydrogen bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction conditions include maintaining a temperature of around 0-5°C and using an excess of hydrogen bromide to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by reacting carbamimidic chloride with anhydrous hydrogen bromide gas. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen bromide and to ensure the purity of the final product. The reaction is conducted in a controlled environment to prevent any side reactions and to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Carbamimidic bromide hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming dibromides.
Oxidation and Reduction Reactions: It can be oxidized to form carbamimidic bromide, and reduced to form carbamimidic chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst like iron(III) bromide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted carbamimidic compounds.
Addition Reactions: Products include dibromides and bromohydrins.
Oxidation and Reduction: Products include carbamimidic bromide and carbamimidic chloride.
Aplicaciones Científicas De Investigación
Carbamimidic bromide hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of carbamimidic bromide hydrobromide involves its ability to act as a brominating agent. It can donate bromine atoms to various substrates, facilitating the formation of brominated products. The molecular targets include alkenes, alkynes, and other unsaturated compounds. The pathways involved include electrophilic addition and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen Bromide (HBr): A simple bromine compound used in similar bromination reactions.
Bromine (Br₂): A diatomic molecule used as a brominating agent.
N-Bromosuccinimide (NBS): A brominating reagent used in organic synthesis.
Uniqueness
Carbamimidic bromide hydrobromide is unique due to its dual functionality as both a bromide and a hydrobromide. This allows it to participate in a wider range of chemical reactions compared to other brominating agents. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
29671-93-0 |
|---|---|
Fórmula molecular |
CH4Br2N2 |
Peso molecular |
203.86 g/mol |
Nombre IUPAC |
carbamimidoyl bromide;hydrobromide |
InChI |
InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H |
Clave InChI |
DHFKCMGYIMVIEO-UHFFFAOYSA-N |
SMILES canónico |
C(=N)(N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


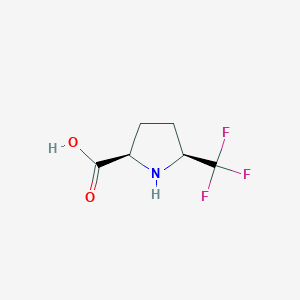
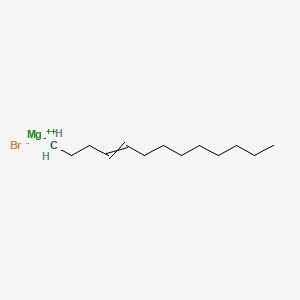

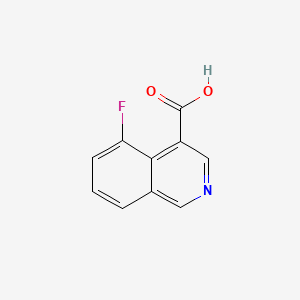

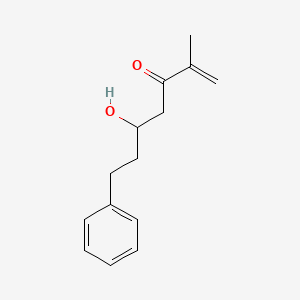
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

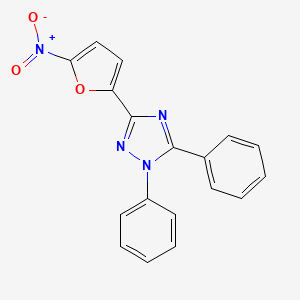
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
